molecular formula C12H10BrN3O4 B4189751 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide

5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide

Cat. No. B4189751
M. Wt: 340.13 g/mol
InChI Key: CVBOPTLWGFULFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMC belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide involves the modulation of various signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide also modulates the NF-κB pathway, which is involved in the regulation of inflammation and immunity. Moreover, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and physiological effects:
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide is also stable under physiological conditions and can be easily stored for prolonged periods. However, the limitations of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide include its low solubility in water, which can affect its bioavailability. Moreover, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic applications.

Future Directions

There are several future directions for the research on 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide. One potential direction is to explore its efficacy in combination with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent, particularly in the context of viral infections such as COVID-19. Additionally, further research is needed to elucidate the precise mechanisms of action of 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide and to identify its molecular targets.

Scientific Research Applications

5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide has been found to exhibit anti-microbial properties by inhibiting the growth of various bacterial strains.

properties

IUPAC Name

5-bromo-N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4/c1-20-9-3-2-6(13)4-7(9)10(17)15-8-5-14-12(19)16-11(8)18/h2-5H,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBOPTLWGFULFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.